3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a fluorophenyl group, a thiazole ring, and an isoxazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The process may include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under acidic conditions.
Formation of the Isoxazole Ring: This involves the cyclization of a β-keto ester with hydroxylamine.
Coupling Reactions: The chlorophenyl and fluorophenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Assembly: The final step involves the coupling of the thiazole and isoxazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S/c1-12-18(30-22(26-12)15-8-4-6-10-17(15)24)11-25-21(28)19-13(2)29-27-20(19)14-7-3-5-9-16(14)23/h3-10H,11H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTPCTSFTWDADI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.